molecular formula C7H13ClN4O B2564239 3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4H-1,2,4-triazole hydrochloride CAS No. 1864003-30-4

3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4H-1,2,4-triazole hydrochloride

Cat. No.: B2564239
CAS No.: 1864003-30-4
M. Wt: 204.66
InChI Key: QDQDBJHFAVCMDA-IBTYICNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4H-1,2,4-triazole hydrochloride is a heterocyclic compound featuring a triazole core fused with a stereochemically defined pyrrolidine moiety. The stereochemistry at positions 2 (S-configuration) and 4 (R-configuration) of the pyrrolidine ring is critical for its biological interactions and physicochemical properties. This compound is synthesized via multi-step organic reactions, often involving cyclization and functional group modifications. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name

5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.ClH/c1-12-5-2-6(8-3-5)7-9-4-10-11-7;/h4-6,8H,2-3H2,1H3,(H,9,10,11);1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQDBJHFAVCMDA-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(NC1)C2=NC=NN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H](NC1)C2=NC=NN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4H-1,2,4-triazole hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

Scientific Research Applications

3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4H-1,2,4-triazole hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Research Findings and Challenges

  • Pharmacological Gaps: While phenoxy-substituted triazoles show proven anticonvulsant activity, the target compound’s efficacy remains understudied. Preliminary data suggest its stereochemistry may enhance GABA receptor binding, akin to benzodiazepines.
  • Synthetic Challenges : The stereoselective synthesis of (2S,4R)-pyrrolidine requires chiral catalysts or resolving agents, increasing production costs.
  • Safety Profile : The hydrochloride form requires strict storage conditions (cool, dry environments) to prevent decomposition.

Biological Activity

3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4H-1,2,4-triazole hydrochloride is a synthetic compound belonging to the class of 1,2,4-triazoles. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4H-1,2,4-triazole hydrochloride is C7H13ClN4O with a molecular weight of 204.66 g/mol. The compound features a pyrrolidine ring with a methoxy group at the 4-position and a triazole ring, contributing to its unique biological properties .

Antimicrobial Activity

Studies have shown that compounds within the 1,2,4-triazole class exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For example:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125–8 μg/mL
Escherichia coli0.125–8 μg/mL
Pseudomonas aeruginosa0.125–8 μg/mL

These findings suggest that 3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4H-1,2,4-triazole hydrochloride may be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

Research indicates that triazole derivatives can also exhibit anticancer properties. The compound's mechanism includes the inhibition of specific enzymes involved in cancer cell proliferation and survival pathways. For instance:

  • Target Enzymes: The compound may inhibit enzymes such as topoisomerases and kinases that are crucial for DNA replication and repair in cancer cells.
  • Cell Lines Tested: Various cancer cell lines have been employed to assess the cytotoxic effects of this compound.

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells while sparing normal cells .

Antioxidant Properties

The antioxidant activity of 3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4H-1,2,4-triazole hydrochloride has been investigated due to its potential in mitigating oxidative stress-related diseases. The compound has shown to scavenge free radicals effectively and reduce lipid peroxidation in cellular models .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for several enzymes involved in metabolic pathways.
  • Receptor Modulation: It is believed to interact with specific receptors that mediate cellular responses to stimuli.

These interactions lead to downstream effects such as altered gene expression and modulation of signaling pathways critical in disease processes .

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of this compound:

  • Antimicrobial Efficacy Study: A study published in Pharmaceutical Research demonstrated that derivatives of triazoles exhibit potent activity against drug-resistant strains of bacteria .
  • Cytotoxicity Assessment: Research conducted on various cancer cell lines indicated that the compound significantly reduced cell viability at low concentrations while demonstrating selectivity towards cancerous cells over normal cells .
  • Oxidative Stress Mitigation: A study focused on oxidative stress showed that the compound effectively reduced markers of oxidative damage in cellular assays .

Q & A

Q. Key Characterization Tools :

  • NMR : Assign stereochemistry using ¹H-NMR coupling constants (e.g., axial vs. equatorial protons in pyrrolidine) and 2D experiments (NOESY for spatial proximity) .
  • LC-MS : Confirm molecular weight (e.g., m/z 225.12 for related compounds in ) and detect impurities .

Basic Question: How is the crystal structure of this compound determined, and what software is recommended for refinement?

Methodological Answer:
X-ray crystallography remains the gold standard. Key steps:

  • Data Collection : Use high-resolution synchrotron sources for small-molecule crystals.
  • Structure Solution : Employ SHELXT (for initial phasing) and SHELXL (for refinement) due to their robustness in handling chiral centers and hydrogen bonding networks ().
  • Validation : Check stereochemical accuracy using tools like PLATON or Mercury.

Example : A related triazole-pyrrolidine derivative () showed hydrogen bonds between the triazole nitrogen and tyrosine residues (Y126, Y140 in CYP51), critical for activity.

Advanced Question: How does the stereochemistry at (2S,4R) influence biological activity, and how can enantiomeric excess be validated?

Methodological Answer:

  • Impact on Binding : Stereoisomers exhibit differential interactions with targets. For example, in , (2S,4R) stereochemistry in difenoconazole optimizes hydrophobic interactions with fungal CYP51, whereas other isomers reduce potency.
  • Validation Methods :
    • Chiral HPLC : Use columns like Chiralpak IG-3 to resolve enantiomers.
    • Circular Dichroism (CD) : Confirm optical activity correlated with the (2S,4R) configuration.

Case Study : A study on triazole-pyrrolidine hybrids () found that reversing stereochemistry reduced antimicrobial activity by 50%, highlighting the need for rigorous chiral analysis.

Advanced Question: What computational strategies are effective for predicting the pharmacokinetic (ADME) and target-binding properties of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like CYP enzymes () or bacterial receptors.
    • Protocol : Prepare the ligand (protonation states via Epik) and receptor (e.g., PDB ID: 5EAH for CYP51).
    • Key Interactions : Prioritize hydrogen bonds with triazole nitrogens and hydrophobic contacts with the methoxypyrrolidine group.
  • ADME Prediction : SwissADME or pkCSM to estimate solubility (LogP ~2.5 for similar triazoles in ) and cytochrome P450 inhibition.

Example : A triazole derivative () showed high similarity to known drugs in topological polar surface area (TPSA ≈ 80 Ų), suggesting good membrane permeability.

Advanced Question: How should researchers address contradictory data in pharmacological assays (e.g., varying IC50 values across studies)?

Methodological Answer:

  • Assay Conditions : Control variables like pH (e.g., triazoles are pH-sensitive), temperature, and solvent (DMSO concentration ≤1%).
  • Enantiomeric Purity : Verify via chiral HPLC () to rule out inactive isomers.
  • Orthogonal Assays : Combine enzyme inhibition (e.g., CYP51 in ) with cell-based viability assays (e.g., MTT).

Case Study : A study () reported inconsistent antifungal activity for triazole derivatives due to impurities in the 4-chlorophenyl substituent. Impurity profiling via LC-MS () resolved discrepancies.

Advanced Question: What analytical methods are recommended for detecting and quantifying impurities in this compound?

Methodological Answer:

  • LC-MS/MS : Detect trace impurities (e.g., des-methyl analogs) with a limit of quantification (LOQ) ≤0.1% ().
  • 1H-NMR : Identify regiochemical byproducts (e.g., 1,3,4-triazole vs. 1,2,4-triazole isomers).
  • Pharmacopeial Standards : Follow USP guidelines for residual solvents (e.g., Class 2 solvents <500 ppm) .

Example : A related compound (, MM0421.03) required quantification of dihydrochloride impurities using ion-pair chromatography.

Basic Question: What are the key pharmacological targets for 1,2,4-triazole derivatives, and how does the methoxypyrrolidine moiety enhance activity?

Methodological Answer:

  • Targets : Fungal CYP51, bacterial topoisomerases, and antioxidant enzymes (e.g., superoxide dismutase).
  • Mechanistic Insights :
    • The methoxy group in pyrrolidine enhances lipophilicity (LogP +0.5), improving membrane penetration ().
    • Triazole nitrogens chelate metal ions (e.g., Fe²⁺ in heme cofactors), critical for CYP inhibition ().

Example : A 4-chlorophenyl-triazole derivative () showed IC50 = 1.2 µM against Candida albicans via CYP51 binding, comparable to fluconazole.

Advanced Question: How can researchers optimize microwave-assisted synthesis to scale up production without compromising stereochemical integrity?

Methodological Answer:

  • Parameter Optimization :
    • Temperature : Maintain ≤120°C to prevent racemization.
    • Irradiation Time : 30–60 minutes () balances yield and purity.
  • Scale-Up Tools : Use continuous-flow microwave reactors (e.g., Milestone FlowSYNTH) for uniform heating.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.